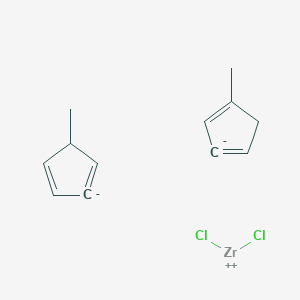
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene is a coordination compound that involves zirconium as the central metal ion coordinated with two chlorine atoms and two cyclopentadiene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene typically involves the reaction of zirconium tetrachloride with 1-methylcyclopenta-1,3-diene and 5-methylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran and a temperature range of 0°C to 25°C.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and other by-products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of zirconium.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Zirconium oxide and various organic by-products.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New organozirconium compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene involves the coordination of the zirconium ion with the cyclopentadiene ligands. This coordination stabilizes the zirconium ion and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of small molecules such as olefins or alkynes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorozirconium(2+); cyclopenta-1,3-diene: Similar structure but without the methyl groups on the cyclopentadiene ligands.
Dichlorozirconium(2+); 1,3-dimethylcyclopenta-1,3-diene: Similar structure with two methyl groups on the cyclopentadiene ligands.
Uniqueness
The presence of the methyl groups on the cyclopentadiene ligands in Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene provides unique steric and electronic properties that can influence its reactivity and selectivity in catalytic processes. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C12H14Cl2Zr |
|---|---|
Molekulargewicht |
320.37 g/mol |
IUPAC-Name |
dichlorozirconium(2+);1-methylcyclopenta-1,3-diene;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2,5H,4H2,1H3;2,4-6H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
WIAQYBCFEZCTNQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1C=C[C-]=C1.CC1=C[C-]=CC1.Cl[Zr+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


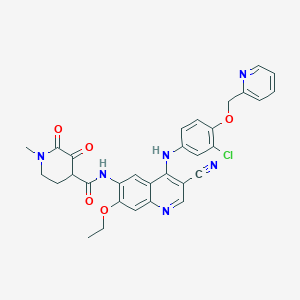
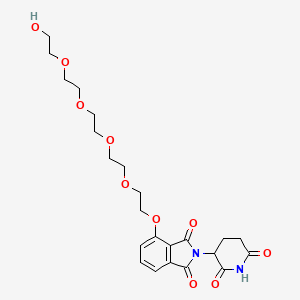

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
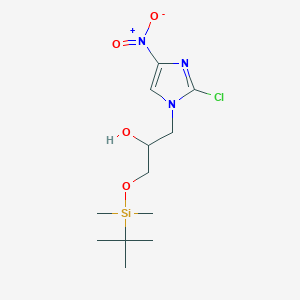

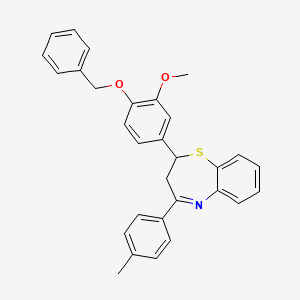

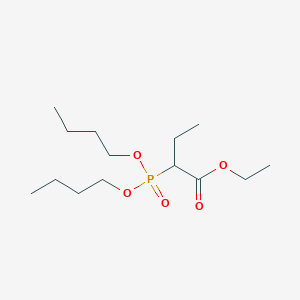
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
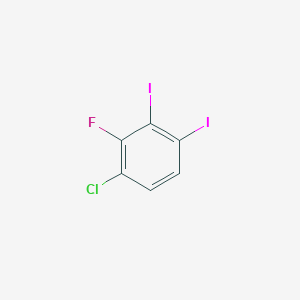
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)

